molecular formula C15H18BrN3O3 B1674307 Gabazine CAS No. 104104-50-9

Gabazine

Cat. No.: B1674307
CAS No.: 104104-50-9
M. Wt: 368.23 g/mol
InChI Key: GFZHNFOGCMEYTA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of SR 95531 hydrobromide involves the reaction of 6-imino-3-(4-methoxyphenyl)-1(6H)-pyridazinebutanoic acid with hydrobromic acid. The reaction conditions typically include the use of an organic solvent such as dimethyl sulfoxide (DMSO) and a controlled temperature environment to ensure the purity and yield of the final product .

Industrial Production Methods: : Industrial production of SR 95531 hydrobromide follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to maintain the compound’s purity, which is typically greater than 98% as determined by high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: : SR 95531 hydrobromide primarily undergoes substitution reactions due to the presence of reactive functional groups such as the imino and methoxy groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

SR 95531 hydrobromide is extensively used in scientific research, particularly in the fields of neuroscience, pharmacology, and medicinal chemistry. Some of its key applications include:

Mechanism of Action

SR 95531 hydrobromide exerts its effects by selectively binding to the GABA A receptor and competitively inhibiting the binding of gamma-aminobutyric acid (GABA). This inhibition prevents the opening of chloride ion channels, thereby reducing the inhibitory effects of GABA on neuronal activity. The compound also acts as an allosteric inhibitor, further modulating the receptor’s function .

Properties

IUPAC Name

4-[6-amino-3-(4-methoxyphenyl)pyridazin-1-ium-1-yl]butanoic acid;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3.BrH/c1-21-12-6-4-11(5-7-12)13-8-9-14(16)18(17-13)10-2-3-15(19)20;/h4-9,16H,2-3,10H2,1H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZHNFOGCMEYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=N[N+](=C(C=C2)N)CCCC(=O)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104104-50-9
Record name Gabazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104104-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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